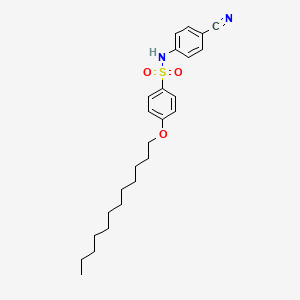
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate is an organic compound with a complex structure that includes multiple cyclohexane rings and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 1-methylcyclohexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: 1-methylcyclohexanol.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics.
Biology: Studied for its potential as a non-phthalate plasticizer, reducing the risk of endocrine disruption.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Wirkmechanismus
The mechanism of action of Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The ester groups in the compound interact with the polymer matrix, enhancing its plasticity and durability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate: Another non-phthalate plasticizer with similar applications.
Diisononyl cyclohexane-1,2-dicarboxylate: Used as a plasticizer in sensitive applications such as medical devices and toys.
Uniqueness
Bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate is unique due to its specific molecular structure, which provides a balance of flexibility and durability. Its use as a non-phthalate plasticizer makes it a safer alternative to traditional phthalate-based plasticizers .
Eigenschaften
CAS-Nummer |
115702-68-6 |
|---|---|
Molekularformel |
C22H36O4 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
bis(1-methylcyclohexyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C22H36O4/c1-21(13-7-3-8-14-21)25-19(23)17-11-5-6-12-18(17)20(24)26-22(2)15-9-4-10-16-22/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
NIEGHGYTKWFAEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)OC(=O)C2CCCCC2C(=O)OC3(CCCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
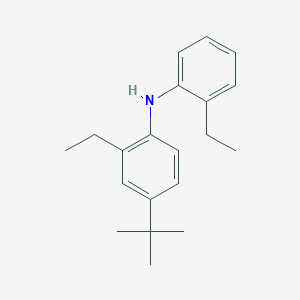
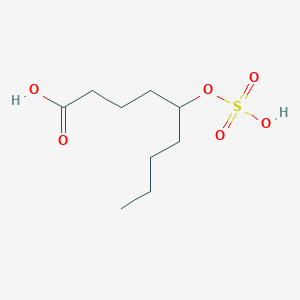
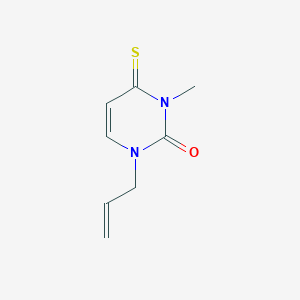

![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
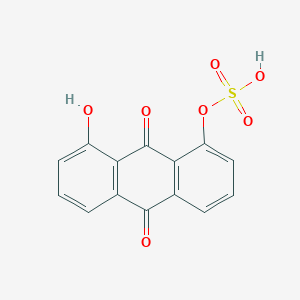
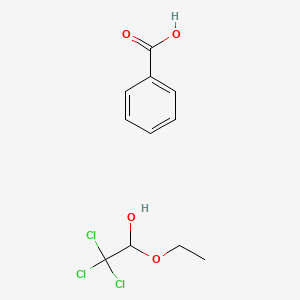
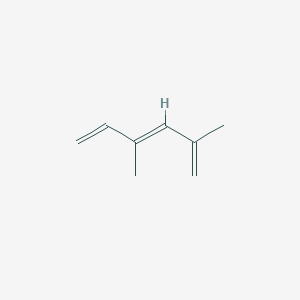
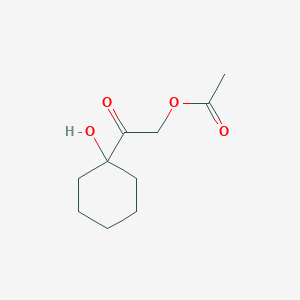
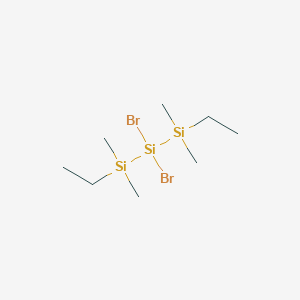
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
